molecular formula C15H12N2O3 B2446032 Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- CAS No. 10066-22-5

Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]-

Cat. No.: B2446032
CAS No.: 10066-22-5
M. Wt: 268.272
InChI Key: AWCBWBIRRVFDRG-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- is a compound that features a benzimidazole ring fused with a phenyl group and an acetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- typically involves the reaction of ortho-phenylenediamine with benzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include sodium metabisulfite as an oxidizing agent and solvents like ethanol for recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. This compound can also interfere with DNA synthesis by intercalating between base pairs, leading to the inhibition of cell proliferation . The pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- is unique due to the presence of both the phenyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-(2-phenylbenzimidazol-1-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14(19)10-20-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCBWBIRRVFDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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